Pharmacokinetic Profiling of N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine: A Technical Whitepaper
Pharmacokinetic Profiling of N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine: A Technical Whitepaper
Executive Summary
In contemporary Fragment-Based Drug Discovery (FBDD), the evaluation of bifunctional fragments is critical for developing targeted epigenetic inhibitors. N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine (CAS: 1042642-42-1) is a highly valuable structural moiety[1][2]. It combines a 3,5-dimethylisoxazole ring—a privileged pharmacophore for binding the acetyl-lysine recognition pocket of BET bromodomains—with a cyclopropylamine group, a classic mechanism-based inhibitor motif for Lysine-Specific Demethylase 1 (LSD1).
Before advancing this fragment into lead optimization or linking it into a Proteolysis Targeting Chimera (PROTAC), researchers must establish a rigorous pharmacokinetic (PK) baseline. This whitepaper details the predictive and preclinical PK profiling of this compound, providing field-proven, self-validating methodologies for assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
Sequential FBDD pharmacokinetic evaluation workflow for CAS 1042642-42-1.
Physicochemical Profiling & In Silico Predictions
The foundational step in PK profiling is understanding the molecule's physicochemical nature. At physiological pH (7.4), the secondary amine of the cyclopropylamine group (predicted pKa ~8.5) will be predominantly protonated. This cationic state enhances aqueous solubility but necessitates active evaluation of membrane permeability.
Table 1: Physicochemical Properties & PK Implications
| Property | Value | Implication for Pharmacokinetics |
| Molecular Weight | 166.22 g/mol | Highly favorable for rapid diffusion; strictly compliant with the "Rule of 3" for fragments[2]. |
| cLogP (Predicted) | ~1.2 | Optimal balance of aqueous solubility and lipid bilayer permeability. |
| Topological Polar Surface Area | 38.3 Ų | Excellent oral absorption potential; highly likely to cross the Blood-Brain Barrier (BBB). |
| H-Bond Donors / Acceptors | 1 / 2 | Low desolvation energy required for membrane crossing, favoring passive transport. |
In Vitro Pharmacokinetic Workflows
To ensure trustworthiness and regulatory alignment, the following protocols are designed as self-validating systems , incorporating internal controls to prevent false positives/negatives in accordance with FDA guidance on in vitro metabolism studies[3][4].
Intestinal Absorption: Bidirectional Caco-2 Permeability Assay
Causality & Rationale: Caco-2 cells, derived from human colonic adenocarcinoma, spontaneously differentiate to form polarized monolayers with tight junctions and express major intestinal transporters (e.g., P-glycoprotein [P-gp], BCRP)[5][6]. This makes them the gold standard for predicting human oral absorption. A bidirectional setup (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the efflux ratio, determining if the fragment is actively pumped out of the gut lumen[7].
Self-Validating Protocol:
-
Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², ensuring tight junction integrity and preventing paracellular leakage[7].
-
Compound Preparation: Prepare a 10 μM solution of the test compound in Hank's Balanced Salt Solution (HBSS). Adjust the Apical chamber to pH 6.5 (mimicking the intestinal lumen) and the Basolateral chamber to pH 7.4 (mimicking systemic circulation).
-
Incubation & Sampling: Add the compound to the donor compartment. Incubate at 37°C with 5% CO₂. Extract 50 μL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.
-
Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient ( Papp ) using the equation:
Papp=(dQ/dt)/(C0×A)(Where dQ/dt is the steady-state flux, C₀ is initial concentration, and A is surface area).
Bidirectional Caco-2 permeability assay logic for absorption and efflux prediction.
Hepatic Clearance: Liver Microsomal Stability Assay (HLM/MLM)
Causality & Rationale: Liver microsomes contain the primary Phase I metabolizing enzymes (Cytochrome P450s). Evaluating the compound against both Human (HLM) and Mouse (MLM) liver microsomes allows researchers to determine intrinsic clearance ( CLint ) and enables interspecies scaling, which is crucial for validating the murine model for downstream in vivo studies[8][9].
Self-Validating Protocol:
-
Reaction Setup: Combine 0.5 mg/mL liver microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂[8][9].
-
Compound Addition: Spike N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine to a final concentration of 1 μM. Validation Step: Ensure total organic solvent (DMSO/Acetonitrile) remains < 1% to prevent solvent-induced CYP inhibition[8][9].
-
Initiation & Controls: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Validation Step: Run a parallel minus-NADPH control to rule out chemical instability, and utilize reference compounds (e.g., diclofenac for CYP2C9) to confirm the metabolic competence of the microsomes[10].
-
Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer a 30 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction[10].
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze via LC-MS/MS. Plot vs. time to extract the elimination rate constant ( k ) and calculate CLint [10].
Metabolic Pathway Analysis
Given the structural motifs of CAS 1042642-42-1, Phase I metabolism is expected to be the primary driver of clearance. The cyclopropylamine moiety is susceptible to N-dealkylation, while the allylic methyl groups on the isoxazole ring are prime targets for aliphatic hydroxylation by CYP3A4 and CYP2C9[3].
Predicted Phase I metabolic degradation pathways via hepatic enzymes.
Data Synthesis & Pharmacokinetic Parameters
By synthesizing the in vitro data with standard murine in vivo models (Intravenous vs. Per Os dosing), researchers can establish a comprehensive PK profile. The table below represents the expected benchmark parameters for a fragment of this physicochemical class.
Table 2: Preclinical Pharmacokinetic Profile Summary
| Parameter | Assay / Model | Value (Expected Range) | Interpretation |
| Papp (A-to-B) | Caco-2 Monolayer | >15×10−6 cm/s | High passive intestinal permeability[11]. |
| Efflux Ratio | Caco-2 Monolayer | 1.0−1.5 | Not a significant substrate for active efflux transporters[7]. |
| t1/2 (In Vitro) | Human Liver Microsomes | 35−50 min | Moderate metabolic stability; suitable for early-stage screening[9]. |
| CLint | Mouse Liver Microsomes | 40−60 μL/min/mg | Moderate hepatic extraction ratio in rodents[10]. |
| Bioavailability ( F ) | Murine In Vivo (PO/IV) | >60% | Excellent oral bioavailability, supporting oral dosing regimens. |
| Volume of Distribution ( Vd ) | Murine In Vivo (IV) | 1.5−2.0 L/kg | Extensive tissue distribution, characteristic of lipophilic amines. |
Conclusion
N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine exhibits a highly favorable pharmacokinetic profile for Fragment-Based Drug Discovery. Its low molecular weight, optimal lipophilicity, and high Caco-2 permeability suggest excellent oral bioavailability and tissue penetration. While it demonstrates moderate susceptibility to Phase I hepatic metabolism, this clearance rate is entirely acceptable at the fragment stage and can be systematically optimized through structure-based drug design (SBDD) during the lead optimization phase.
References
-
NextSDS Chemical Database - N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine Substance Information. NextSDS. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007) - Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]
-
European Commission DB-ALM - Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing.[Link]
-
Fredlund, L., et al. (2017) - A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics (ACS).[Link]
-
ResearchGate (2024) - Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.[Link]
-
BioDuro-Sundia - ADME Microsomal Stability Assay Protocols. BioDuro Global CRDMO. [Link]
-
Charnwood Discovery - Microsomal Stability - In Vitro Assay Standard Conditions. [Link]
-
U.S. Food and Drug Administration (FDA) - In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. chemscene.com [chemscene.com]
- 3. fda.gov [fda.gov]
- 4. solvobiotech.com [solvobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
